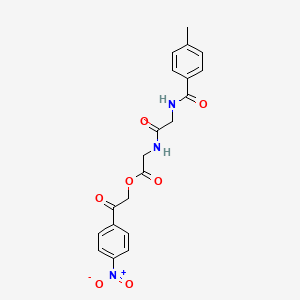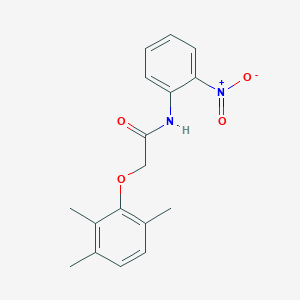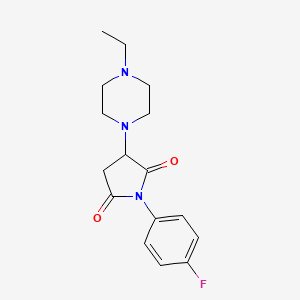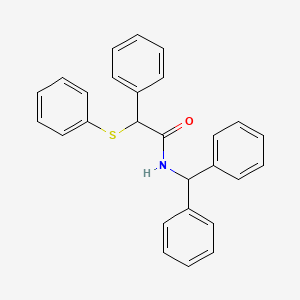![molecular formula C13H21Cl2NO B4932589 N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, also known as Clenbuterol, is a beta-2 adrenergic agonist drug that is primarily used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol is also used as a performance-enhancing drug in sports due to its ability to increase muscle mass and reduce body fat.
Mécanisme D'action
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride works by binding to beta-2 adrenergic receptors in the body, which are primarily located in the lungs and bronchial tubes. This binding activates a signaling pathway that leads to the relaxation of smooth muscle in the airways, resulting in improved breathing. This compound also has anabolic effects on skeletal muscle, which can lead to increased muscle mass and strength.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It can increase protein synthesis in skeletal muscle, which can lead to increased muscle mass and strength. This compound has also been shown to reduce body fat by increasing lipolysis, the breakdown of stored fat. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the lungs and airways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has well-established methods for analysis. This compound is also readily available from commercial sources. However, there are limitations to the use of this compound in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between different animal models. Additionally, this compound has been shown to have potential side effects, such as tachycardia and tremors, which can complicate experimental results.
Orientations Futures
There are several future directions for research on N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride. One area of interest is its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, further research is needed to better understand the species-specific effects of this compound and how these effects may differ between different animal models. There is also interest in developing new beta-2 adrenergic agonists that have fewer side effects than this compound. Finally, there is a need for further research on the potential long-term effects of this compound use on human health.
Méthodes De Synthèse
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride is synthesized by reacting 4-amino-3,5-dichloroacetophenone with 2-(2-chloro-4-methylphenoxy)ethanol in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. The synthesis method of this compound is well-established and has been described in several scientific publications.
Applications De Recherche Scientifique
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has been extensively studied for its potential therapeutic applications in respiratory disorders such as asthma and COPD. It has been shown to have bronchodilator effects, which can help to improve breathing in patients with these conditions. This compound has also been investigated for its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, this compound has been used as a performance-enhancing drug in sports due to its ability to increase muscle mass and reduce body fat.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-10-5-6-12(11(14)9-10)16-8-7-15-13(2,3)4;/h5-6,9,15H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKQXXRALMGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(C)(C)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4932528.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4932532.png)

![N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4932552.png)
![2-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4932564.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)

